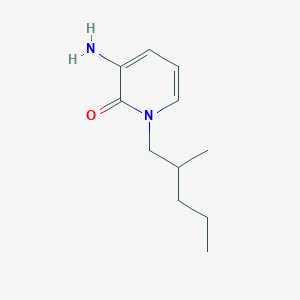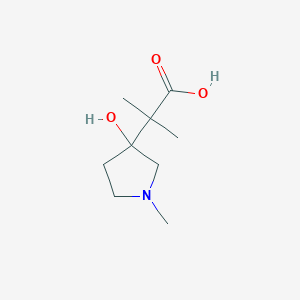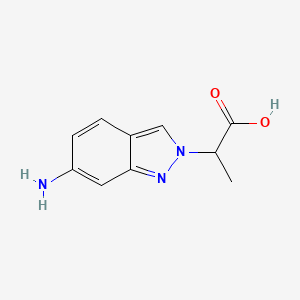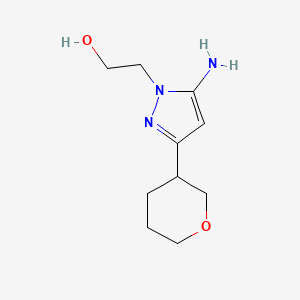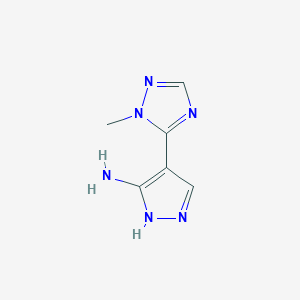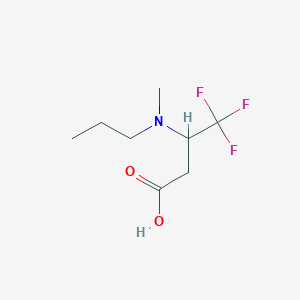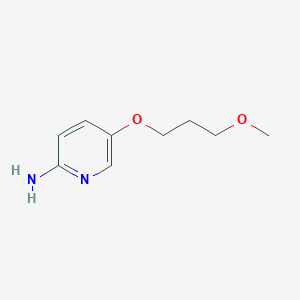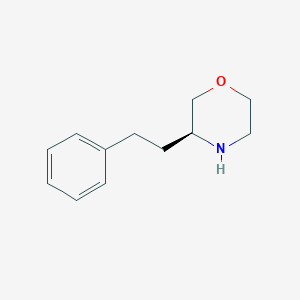![molecular formula C13H16N2O2 B13630524 3,4-Dihydro-5h-spiro[benzo[f][1,4]oxazepine-2,4'-piperidin]-5-one](/img/structure/B13630524.png)
3,4-Dihydro-5h-spiro[benzo[f][1,4]oxazepine-2,4'-piperidin]-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydro-5h-spiro[benzo[f][1,4]oxazepine-2,4’-piperidin]-5-one is a complex organic compound with the molecular formula C13H16N2O2 This compound is part of the oxazepine family, which is known for its diverse pharmacological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-5h-spiro[benzo[f][1,4]oxazepine-2,4’-piperidin]-5-one can be achieved through several methods. One common approach involves the reaction of 2-aminophenols with alkynones in 1,4-dioxane at elevated temperatures (around 100°C) . This method allows for the formation of the oxazepine ring through a cyclocondensation reaction.
Another method involves the use of substituted 2-chlorobenzaldehydes and substituted 2-aminophenols under basic conditions in a microwave oven . This approach is attractive due to its simplicity and short reaction time.
Industrial Production Methods: Industrial production of 3,4-Dihydro-5h-spiro[benzo[f][1,4]oxazepine-2,4’-piperidin]-5-one typically involves bulk custom synthesis. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Dihydro-5h-spiro[benzo[f][1,4]oxazepine-2,4’-piperidin]-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenated compounds and nucleophiles under basic or acidic conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
3,4-Dihydro-5h-spiro[benzo[f][1,4]oxazepine-2,4’-piperidin]-5-one has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has been studied for its potential cytotoxic activities against various cell lines, including human embryonic kidney cells (HEK-293) and human colorectal adenocarcinoma HT-29 cells .
In medicine, this compound is of interest due to its potential pharmacological activities, including analgesic and antidepressant effects. It is also used in the development of new therapeutic agents targeting specific molecular pathways .
Wirkmechanismus
The mechanism of action of 3,4-Dihydro-5h-spiro[benzo[f][1,4]oxazepine-2,4’-piperidin]-5-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 3,4-Dihydro-5h-spiro[benzo[f][1,4]oxazepine-2,4’-piperidin]-5-one include other oxazepine derivatives such as 6,7-dihydro-5H-benzo[c]-1,2,4-triazolo[3,4-a]azepines and 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,3’-oxolane] .
Uniqueness: What sets 3,4-Dihydro-5h-spiro[benzo[f][1,4]oxazepine-2,4’-piperidin]-5-one apart is its spiro linkage, which imparts unique chemical properties and potential biological activities. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H16N2O2 |
|---|---|
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
spiro[3,4-dihydro-1,4-benzoxazepine-2,4'-piperidine]-5-one |
InChI |
InChI=1S/C13H16N2O2/c16-12-10-3-1-2-4-11(10)17-13(9-15-12)5-7-14-8-6-13/h1-4,14H,5-9H2,(H,15,16) |
InChI-Schlüssel |
IOGZLIAGYIEBIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC12CNC(=O)C3=CC=CC=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


